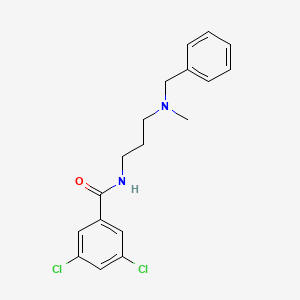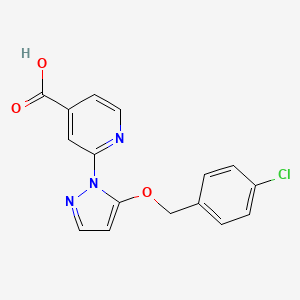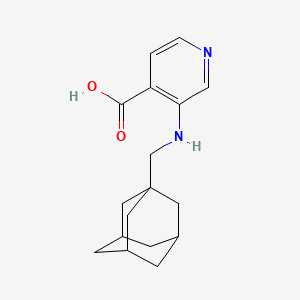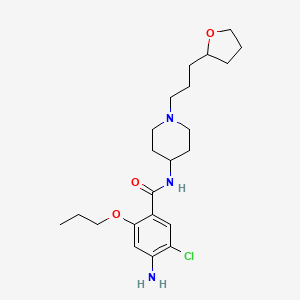
Benzamide derivative 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide derivative 8 is a compound belonging to the benzamide family, which are derivatives of benzoic acid. Benzamides are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promising potential in scientific research due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of benzamide derivative 8 can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method offers advantages such as low reaction times, high yields, and eco-friendly processes. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Benzamide derivative 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Benzamide derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific substituents present on the benzamide derivative. For example, halogenation can lead to the formation of halobenzamides, while nitration can produce nitrobenzamides .
Scientific Research Applications
Benzamide derivative 8 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzamide derivative 8 involves its interaction with specific molecular targets and pathways. For example, some benzamide derivatives act as inhibitors of enzymes such as cholinesterases, which play a crucial role in neurotransmission. By inhibiting these enzymes, benzamide derivatives can increase the levels of neurotransmitters like acetylcholine, thereby improving cognitive function in patients with neurodegenerative diseases . Additionally, benzamide derivatives may interact with viral proteins, inhibiting viral replication and providing antiviral effects .
Comparison with Similar Compounds
Benzamide derivative 8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
These compounds share a common benzamide core but differ in their substituents, which can significantly affect their biological activities and chemical properties . This compound stands out due to its specific substituents that confer unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20Cl2N2O |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c1-22(13-14-6-3-2-4-7-14)9-5-8-21-18(23)15-10-16(19)12-17(20)11-15/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,21,23) |
InChI Key |
KXRBNMSGFUSFLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(2-methylpropyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10832999.png)
![5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10833004.png)

![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-[2-(3-methylbutyl)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10833012.png)
![4-[6-[4-(4-Piperidinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10833018.png)
![8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-(piperazin-1-ylmethyl)-6-(trifluoromethyl)-8H-quinazoline-2,4-dione](/img/structure/B10833020.png)
![4-[4-fluoro-3-(2-pyridin-4-ylethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833021.png)

![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)
![4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)


